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molecular formula C15H9Cl2NO4 B8508761 [3-Chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid CAS No. 920036-10-8

[3-Chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid

Cat. No. B8508761
M. Wt: 338.1 g/mol
InChI Key: KSKUZRDFVZYUJM-UHFFFAOYSA-N
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Patent
US07807684B2

Procedure details

221 mg (0.561 mmol) of tert-butyl [3-chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetate (5-2) was treated with neat trifluoroacetic acid until an LC/MS analysis indicated that the reaction was complete. The reaction was concentrated in vacuo and no further purification was done on the resultant desired product 5-3 which was isolated as an oil. MS: M+1=338.
Name
tert-butyl [3-chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetate
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[C:15]([O:17][C:18]2[CH:23]=[C:22]([C:24]#[N:25])[CH:21]=[C:20]([Cl:26])[CH:19]=2)[CH:16]=1)[O:5][CH2:6][C:7]([O:9]C(C)(C)C)=[O:8].FC(F)(F)C(O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[C:15]([O:17][C:18]2[CH:23]=[C:22]([C:24]#[N:25])[CH:21]=[C:20]([Cl:26])[CH:19]=2)[CH:16]=1)[O:5][CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
tert-butyl [3-chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetate
Quantity
221 mg
Type
reactant
Smiles
ClC=1C=C(OCC(=O)OC(C)(C)C)C=C(C1)OC1=CC(=CC(=C1)C#N)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
no further purification
CUSTOM
Type
CUSTOM
Details
was isolated as an oil

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OCC(=O)O)C=C(C1)OC1=CC(=CC(=C1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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